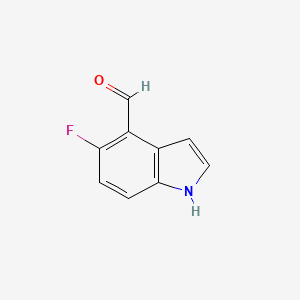

5-fluoro-1H-indole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-fluoro-1H-indole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-1-2-9-6(3-4-11-9)7(8)5-12/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDODFOIALPVOEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374873-57-0 | |

| Record name | 5-fluoro-1H-indole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 5 Fluoro 1h Indole 4 Carbaldehyde

Reactivity Profile of the Aldehyde Moiety in 5-Fluoro-1H-indole-4-carbaldehyde

The aldehyde group is a highly reactive functional group that readily participates in a variety of chemical transformations. Its reactivity in this compound allows for the straightforward introduction of diverse structural motifs.

The aldehyde group in this compound is susceptible to nucleophilic attack. A key reaction in this category is the reduction of the aldehyde to a primary alcohol. This transformation can be efficiently achieved using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding 5-fluoro-1H-indole-4-methanol. This alcohol can then serve as a precursor for further synthetic modifications.

Another important class of nucleophilic addition reactions involves the use of organometallic reagents, such as Grignard reagents. The reaction of this compound with a Grignard reagent (R-MgX) would lead to the formation of a secondary alcohol, a crucial intermediate for building more complex carbon skeletons.

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Reagent | Product |

| This compound | Sodium borohydride (NaBH₄) | 5-Fluoro-1H-indole-4-methanol |

| This compound | Methylmagnesium chloride | 1-(5-Fluoro-1H-indol-4-yl)ethanol |

This table presents expected products based on established chemical principles.

Condensation reactions are a cornerstone of the chemical reactivity of aldehydes, and this compound is no exception. These reactions involve the reaction of the aldehyde with a nucleophile, typically an amine or a compound with an active methylene (B1212753) group, followed by the elimination of a water molecule.

Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. nih.govekb.eg This reaction proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the Schiff base. nih.gov These Schiff bases are valuable intermediates and have been investigated for their biological activities. nih.govuodiyala.edu.iq

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org In this reaction, this compound would react with a phosphonium (B103445) ylide (a Wittig reagent) to produce a 5-fluoro-4-vinyl-1H-indole derivative. The geometry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org This reaction is highly valuable as it allows for the precise placement of the double bond. libretexts.org

Table 2: Examples of Condensation Reactions

| Reaction Type | Reactant | Co-reactant | Product Class |

| Schiff Base Formation | This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) nih.govekb.eg |

| Wittig Reaction | This compound | Phosphonium Ylide (Ph₃P=CHR) | Alkene organic-chemistry.orgmasterorganicchemistry.com |

Indole (B1671886) Ring Functionalization and Electronic Effects of Substituents

The indole ring itself is a rich platform for further functionalization, and the existing substituents—the fluorine atom and the aldehyde group—exert significant electronic effects that direct subsequent reactions.

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. lumenlearning.compressbooks.pubpressbooks.publibretexts.org The fluorine atom at the C5 position is a deactivating group due to its strong inductive electron-withdrawing effect, making the ring less reactive than benzene. pressbooks.pub However, it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate at these positions. pressbooks.pubpressbooks.pub

The aldehyde group at C4 is a deactivating group and a meta-director. pressbooks.pub Therefore, in electrophilic substitution reactions on this compound, the directing effects of both substituents must be considered. The C3 position of the indole ring is generally the most nucleophilic and prone to electrophilic attack. ic.ac.uk However, the substitution pattern can be complex, and the reaction conditions would play a crucial role in determining the major product.

Table 3: Directing Effects of Substituents on the Indole Ring

| Substituent | Position | Electronic Effect | Directing Effect |

| Fluorine | C5 | Inductively withdrawing, Resonantly donating | Ortho, Para-directing (to C6 and C4) pressbooks.pubpressbooks.pub |

| Aldehyde | C4 | Inductively and Resonantly withdrawing | Meta-directing (to C3 and C5) pressbooks.pub |

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.netdntb.gov.ua To utilize this compound in such reactions, it would typically first need to be functionalized with a leaving group, such as a halogen, at a specific position on the indole ring. For instance, if a bromine or iodine atom were introduced at the C3 or C7 position, this derivative could then participate in reactions like Suzuki, Heck, or Sonogashira couplings to introduce new aryl, vinyl, or alkynyl groups. mdpi.comresearchgate.net These reactions are instrumental in the synthesis of complex molecular architectures. mdpi.comresearchgate.netdntb.gov.ua

Synthesis of Complex Fluorinated Indole Derivatives

The strategic combination of the reactivity of the aldehyde group and the potential for functionalization of the indole ring allows for the synthesis of a wide range of complex fluorinated indole derivatives. researchgate.net For example, the aldehyde can be used as a handle to build side chains, while the indole nucleus can be further substituted to modulate the electronic properties and biological activity of the final molecule. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. researchgate.netresearchgate.net Derivatives of fluorinated indoles have been explored for their potential as anticancer, antioxidant, and fungicidal agents. researchgate.net

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Triazoles, Imidazoles, Pyrimidines)

The aldehyde functionality of this compound is a key anchor for building fused heterocyclic rings onto the indole core. These reactions typically involve condensation with a difunctional reagent, followed by an intramolecular cyclization. While specific literature on the cyclization of this compound is limited, the reactivity can be inferred from its parent compound, indole-4-carbaldehyde, and related structures. The fluorine atom at the 5-position is expected to influence the electron density of the indole ring, potentially affecting reaction rates and yields.

General Cyclization Strategies:

The aldehyde group can react with various dinucleophiles to form fused pyrimidine (B1678525), imidazole (B134444), or triazole rings. For instance, condensation with amidines, guanidines, or ureas can lead to the formation of pyrimidine rings. Similarly, reactions with 1,2-diamines can yield fused imidazole systems, and reactions with hydrazines or their derivatives can be precursors to triazole or other diazine systems.

One documented approach involves the reaction of indole-4-carbaldehyde with cyanoketones. This leads to the formation of an intermediate which, upon heating, cyclizes to create a fused pyrrolone system, which can be a precursor to more complex heterocyclic structures. hetchem.ruspbu.ru

Another example of building a heterocyclic system involves the alkynylation and subsequent cyclization of an indole-4-carbaldehyde derivative with a molecule containing an imidazole moiety, specifically 1-(hex-5-yn-1-yl)-2-phenyl-1H-imidazole. nih.gov This reaction constructs a complex indeno-indole-carbaldehyde structure fused with the imidazole-containing side chain, demonstrating a pathway to intricate heterocyclic systems. nih.gov

| Reagent Type | Resulting Fused System (Example) | Notes |

| Cyanoketones | Indolo[7,6,5-cd]pyrrolinone derivative | Reaction proceeds via an initial condensation followed by intramolecular cyclization. hetchem.ruspbu.ru |

| 1,2-Diaminobenzenes | Benzimidazole-fused indoles | A plausible reaction based on standard quinoxaline (B1680401) and fused-imidazole synthesis. |

| Amidines/Guanidines | Pyrimido[4,5-d]indoles | A common strategy for fusing pyrimidine rings onto heterocyclic aldehydes. |

| Hydrazine (B178648) derivatives | Pyridazino[4,5-d]indoles or Triazolo-fused systems | Dependent on the specific hydrazine derivative and reaction conditions. |

| 1-(hex-5-yn-1-yl)-2-phenyl-1H-imidazole | Indeno-indol-carbaldehyde complex | An example of intramolecular alkynylation/cyclization to introduce an imidazole-containing pharmacophore. nih.gov |

Strategic Introduction of Diverse Pharmacophoric Units

The aldehyde group of this compound is a versatile functional handle for introducing a wide array of pharmacophoric units, which are essential for modulating the biological activity of the parent molecule. The indole nucleus itself is a privileged scaffold in medicinal chemistry, and its derivatization allows for the exploration of new chemical space.

Key Derivatization Reactions:

Reductive Amination: The aldehyde can be converted into an amine through reductive amination, allowing the introduction of various substituted amino groups. This is a fundamental method for incorporating basic nitrogen centers, which are common in many pharmacologically active compounds.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, enabling the extension of the carbon chain and the introduction of conjugated systems or other functional groups.

Multicomponent Reactions (MCRs): MCRs, such as the Ugi or Biginelli reactions, are powerful tools for rapidly building molecular complexity. The use of indole-4-carbaldehyde in Ugi reactions has been reported to produce complex peptidomimetic structures. rsc.org These reactions allow for the simultaneous introduction of multiple points of diversity. For instance, Ugi adducts derived from indole-4-carbaldehyde can undergo subsequent dearomative spirocyclization, highlighting a pathway to complex spirocyclic heterocycles. rsc.org

Condensation Reactions: Simple condensation with amines can form Schiff bases (imines), which can be pharmacophores in their own right or can serve as intermediates for further reactions, such as cyclizations or reductions.

The fluorine atom at the 5-position plays a crucial role in this context. It can enhance metabolic stability by blocking potential sites of oxidation and can modulate the pKa and lipophilicity of the molecule, thereby improving its pharmacokinetic profile. solubilityofthings.comossila.com The synthesis of various biologically active molecules, including inhibitors of tryptophan dioxygenase and 5-HT6 receptor ligands, often starts from 5-fluoroindole (B109304), underscoring the importance of this fluorinated scaffold. sigmaaldrich.com

| Derivatization Strategy | Introduced Pharmacophore/Linker | Example Application/Potential |

| Reductive Amination | Substituted Amines | Introduction of basic side chains for receptor interaction. |

| Wittig Reaction | Alkenes | Carbon chain extension, introduction of conjugated systems. |

| Ugi Four-Component Reaction | Peptidomimetic structures | Rapid generation of compound libraries with high diversity. rsc.org |

| Condensation with hydrazides | Acylhydrazones | Precursors for various heterocyclic systems and known pharmacophores. |

| Alkynylation/Cyclization | Fused imidazole-containing side chains | Creation of complex, multi-ring systems with potential biological activity. nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies in Research on 5 Fluoro 1h Indole 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentnih.govnih.govyoutube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including indole (B1671886) derivatives. nih.govyoutube.com It provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-fluoro-1H-indole-4-carbaldehyde, a combination of one-dimensional and two-dimensional NMR experiments is required for a complete and unambiguous assignment of all proton, carbon, and fluorine signals. nih.gov

High-Resolution Proton (¹H) and Carbon-¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra offer the initial and most critical data for structural elucidation.

¹H NMR: The ¹H NMR spectrum of an indole derivative provides characteristic signals for each proton. nih.gov The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents. For this compound, the spectrum would display distinct signals for the aldehydic proton, the N-H proton, and the aromatic protons on the indole ring. The aldehydic proton (CHO) is expected to appear as a singlet at a downfield chemical shift, typically around δ 10.0 ppm. rsc.org The N-H proton of the indole ring usually resonates as a broad singlet at a very downfield region (often > δ 11.0 ppm). rsc.org The aromatic protons will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield (typically δ 185-195 ppm). rsc.org The carbon atom directly bonded to the fluorine atom (C5) will show a large one-bond C-F coupling constant, a key identifier. Other aromatic carbons will also display smaller couplings to the fluorine atom. The presence of the fluorine at C5 and the aldehyde at C4 introduces significant electronic effects that influence the chemical shifts of all carbons in the benzene (B151609) portion of the indole ring compared to the unsubstituted parent indole.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical values for substituted indoles and related compounds.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity |

| N-H | > 11.0 | - | broad singlet |

| H2 | ~7.5 - 8.5 | ~135 | doublet or triplet |

| H3 | - | ~115 | - |

| H6 | ~7.0 - 7.5 | ~110 (d, JCF) | doublet of doublets |

| H7 | ~7.2 - 7.8 | ~125 (d, JCF) | doublet of doublets |

| CHO | ~10.0 | ~190 | singlet |

| C2 | - | ~138 | singlet |

| C3 | - | ~118 | singlet |

| C3a | - | ~125 | singlet |

| C4 | - | ~118 | singlet |

| C5 | - | ~158 (d, ¹JCF) | doublet |

| C6 | - | ~112 (d, ²JCF) | doublet |

| C7 | - | ~127 (d, JCF) | doublet |

| C7a | - | ~130 (d, JCF) | doublet |

d = doublet, JCF = coupling constant between carbon and fluorine.

Application of Fluorine (¹⁹F) NMR for Fluorinated Indole Characterization

¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorine-containing compounds. wikipedia.orgnih.gov Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe for structural analysis. wikipedia.orghuji.ac.il

In the case of this compound, the ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom at the C5 position. The precise chemical shift of this signal provides information about the electronic environment around the fluorine atom. Furthermore, this signal will be split into a multiplet due to couplings with adjacent protons (H6) and longer-range couplings with other protons on the ring (like H7), providing valuable connectivity data. huji.ac.il This technique is particularly useful for confirming the position of fluorination on the indole scaffold and for quantitative analysis of fluorinated pharmaceuticals. nih.gov

Advanced Two-Dimensional NMR Experiments (COSY, HMBC, HSQC, NOESY, ROESY)

While 1D NMR provides essential information, 2D NMR experiments are often necessary to resolve ambiguities and confirm the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, COSY would show correlations between adjacent aromatic protons, such as H6 and H7, helping to trace the proton connectivity around the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It is used to assign the carbon signal for each protonated carbon by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For instance, the aldehydic proton (CHO) would show a correlation to the C4 and C3a carbons, confirming the position of the carbaldehyde group. The N-H proton would show correlations to C2, C3, C7a, and C3a. These correlations are crucial for assembling the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. NOESY/ROESY can reveal through-space correlations, for example, between the aldehydic proton and the H5 proton, providing conformational information.

Dynamic NMR Studies for Conformational Flexibility Analysis

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study dynamic processes within a molecule, such as bond rotation or conformational changes. nih.gov For this compound, DNMR could be employed to study the rotational barrier around the C4-CHO single bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers (rotamers). As the temperature increases, the rate of rotation increases, leading to the coalescence and eventual sharpening of these signals into an averaged signal. Analyzing the line shapes at different temperatures allows for the calculation of the activation energy for this rotational process.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determinationnih.govtsijournals.com

Mass spectrometry (MS) is a vital analytical technique that provides the exact molecular weight and information about the molecule's structure through its fragmentation pattern. For this compound (C₉H₆FNO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement (calculated monoisotopic mass: 163.0433 Da). nih.govuni.lu

The fragmentation pattern in the mass spectrum offers clues to the molecule's structure. Common fragmentation pathways for indole aldehydes involve the loss of the formyl group (-CHO) as a radical or the loss of carbon monoxide (CO) from the molecular ion. The presence of the fluorine atom would also influence the fragmentation, leading to characteristic ions in the spectrum.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment | Description |

| 163 | [M]⁺ | Molecular Ion |

| 162 | [M-H]⁺ | Loss of a hydrogen radical |

| 134 | [M-CHO]⁺ | Loss of the formyl group |

| 135 | [M-CO]⁺ | Loss of carbon monoxide |

Predicted fragments are based on common fragmentation patterns of indole aldehydes.

Infrared (IR) Spectroscopy for Functional Group Identificationnih.govyoutube.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features.

The most prominent peaks would include:

A strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde, typically appearing in the region of 1650-1700 cm⁻¹.

A broad absorption band for the N-H stretch of the indole ring, usually found around 3200-3400 cm⁻¹.

C-H stretching vibrations for the aromatic ring and the aldehyde, appearing around 2700-2800 cm⁻¹ (aldehydic C-H) and 3000-3100 cm⁻¹ (aromatic C-H).

A C-F stretching vibration, which typically appears as a strong band in the 1000-1300 cm⁻¹ region.

C=C stretching vibrations for the aromatic system in the 1400-1600 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aldehyde | C=O stretch | 1650 - 1700 |

| Aldehyde | C-H stretch | 2700 - 2800 |

| Indole N-H | N-H stretch | 3200 - 3400 |

| Aromatic Ring | C=C stretch | 1400 - 1600 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Fluoroaromatic | C-F stretch | 1000 - 1300 |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly documented, analysis of closely related fluorinated indole derivatives provides significant insight into the expected structural features and intermolecular interactions that govern its solid-state packing.

For instance, the crystal structure of 5-fluoro-1H-indole-3-carboxylic acid reveals a monoclinic crystal system, and its packing is dominated by hydrogen bonding. nih.gov In this related structure, the carboxyl groups form inversion dimers through strong O-H···O hydrogen bonds, and these dimers are further linked into sheets by N-H···O hydrogen bonds. nih.gov For this compound, it is anticipated that the indole N-H group and the aldehyde C=O group would be key participants in forming a robust hydrogen-bonding network, likely involving N-H···O interactions that link molecules into chains or sheets.

The crystallographic parameters for related indole structures, such as those presented in the table below, offer a predictive framework for this compound. It is expected to crystallize in a common space group like P2₁/c or P-1, with cell dimensions influenced by the specific packing arrangement dictated by its unique combination of functional groups.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 5-Fluoro-1H-indole-3-carboxylic acid | Monoclinic | P2₁/c | O-H···O and N-H···O Hydrogen Bonds | nih.gov |

| 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde | Orthorhombic | Pna2₁ | π-π Stacking, C-H···O Interactions | mdpi.com |

| Indole | Orthorhombic | Pna2₁ | N-H···π and C-H···π Contacts | nih.gov |

| 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | Monoclinic | P2₁/n | N-H···O and O-H···O Hydrogen Bonds | eurjchem.com |

Chromatographic Techniques for Compound Purity Assessment and Isolation Strategies

Chromatography is a fundamental tool for the separation, isolation, and purity assessment of synthesized compounds. For this compound, a suite of chromatographic methods, including thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC), are essential throughout its synthesis and characterization.

Thin-Layer Chromatography (TLC): TLC is employed for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for column chromatography. For indole derivatives, silica (B1680970) gel plates are standard. Visualization can be achieved under UV light (typically at 254 nm), where the aromatic indole ring allows the compound to appear as a dark spot against a fluorescent background. epfl.ch Additionally, chemical staining agents can be used; a common stain for indoles is a freshly prepared solution of sodium nitrite (B80452) in hydrochloric acid, which typically produces a red color. epfl.ch

Column Chromatography: For the purification and isolation of this compound from reaction mixtures, silica gel column chromatography is the method of choice. fractioncollector.info The selection of the mobile phase (eluent) is critical for achieving good separation. Based on procedures for analogous indole aldehydes, typical solvent systems consist of a mixture of a nonpolar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). rsc.org For instance, a gradient or isocratic elution with a petroleum ether/ethyl acetate mixture (e.g., 2:1) is often effective. rsc.org The polarity of the eluent is carefully optimized to ensure the target compound is well-separated from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the definitive assessment of compound purity. For fluorinated indoles, reversed-phase HPLC (RP-HPLC) is commonly utilized. This method involves a nonpolar stationary phase, such as a C18-modified silica column, and a polar mobile phase. nih.govunifi.it A typical mobile phase would be a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like formic acid (0.1%) to ensure sharp peak shapes. unifi.it Purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all observed peaks. A purity of ≥98% is often required for subsequent biological or material science studies. chemimpex.com

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Purpose | Reference |

|---|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Petroleum Ether / Ethyl Acetate | Reaction monitoring, solvent system screening | epfl.chrsc.org |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (2:1) | Purification and Isolation | fractioncollector.inforsc.org |

| RP-HPLC | C18 | Water / Acetonitrile with 0.1% Formic Acid (gradient) | Purity Assessment (>98%) | nih.govunifi.itchemimpex.com |

Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This analysis provides crucial information about the thermal stability and decomposition profile of a material.

For this compound, TGA would reveal the temperature at which it begins to decompose, the number of decomposition steps, and the mass of any residual material. While specific TGA data for this exact compound is not available, studies on the parent indole molecule show a single-step thermal degradation pattern with a decomposition temperature (T_max) of approximately 163-174°C. researchgate.net

The introduction of functional groups is expected to alter this thermal profile. The fluorine atom at the C5 position may increase thermal stability due to the high strength of the C-F bond. Conversely, the aldehyde group at the C4 position could potentially offer a reactive site that might lower the onset temperature of decomposition compared to unsubstituted indole. The intermolecular hydrogen bonds (N-H···O) established in the solid state would also play a significant role; stronger intermolecular forces generally lead to higher thermal stability as more energy is required to break the crystal lattice structure before decomposition can occur. A TGA thermogram would therefore provide valuable data on the compound's stability under thermal stress, which is an important parameter for its handling, storage, and application in material science.

| Compound | Decomposition Pattern | Decomposition Temperature (T_max) | Expected Influence of Substituents | Reference |

|---|---|---|---|---|

| Indole (Control) | Single-step degradation | ~163-174 °C | Baseline for comparison | researchgate.net |

| This compound | Predicted single or multi-step | Predicted to be influenced by C-F and C=O groups | Fluorine may increase stability; aldehyde may offer a decomposition pathway. Stronger H-bonding could increase stability. | N/A |

Computational and Theoretical Chemistry Studies Applied to 5 Fluoro 1h Indole 4 Carbaldehyde Systems

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to determine various properties of indole (B1671886) derivatives.

DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei. The resulting geometry provides key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles. For 5-fluoro-1H-indole-4-carbaldehyde, these calculations would precisely define the planarity of the indole ring and the orientation of the fluoro and carbaldehyde substituents. The energetic stability of different potential conformations, for instance, those arising from the rotation of the carbaldehyde group, can also be compared to identify the global minimum energy structure.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity and basicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive. For this compound, the electron-rich indole ring is expected to be the primary contributor to the HOMO, while the electron-withdrawing carbaldehyde group would dominate the LUMO. DFT calculations provide precise energy values for these orbitals and visualize their spatial distribution across the molecule.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Orbital/Concept | Description | Significance for Reactivity |

| HOMO | Highest Occupied Molecular Orbital. The highest energy orbital that contains electrons. | Determines the ability to donate electrons. Governs nucleophilic and basic character. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital. The lowest energy orbital that is empty of electrons. | Determines the ability to accept electrons. Governs electrophilic character and acidity. youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A large gap indicates high stability and low reactivity. A small gap indicates higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, using a color spectrum to identify charge-rich and charge-poor regions. This provides a powerful visual guide to chemical reactivity.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to electrophilic attack. For this compound, these regions would likely be centered on the oxygen atom of the carbonyl group and the electronegative fluorine atom.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. Such regions would be expected around the hydrogen atom of the aldehyde group and the hydrogen atom attached to the indole nitrogen.

The MEP map provides a clear and intuitive prediction of where the molecule is most likely to interact with other charged or polar species.

To quantify the electronic distribution predicted by MEP maps, atomic charge analysis methods like the Mulliken population analysis are used. This DFT-based calculation assigns a partial charge to each atom in the molecule, providing a numerical value for its relative electron richness or deficiency. For this compound, this analysis would quantify the partial negative charges on the electronegative oxygen, nitrogen, and fluorine atoms and the partial positive charges on the carbonyl carbon and the various hydrogen atoms. This data is invaluable for understanding the molecule's dipole moment and for parameterizing more complex simulations like molecular dynamics.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, governed by a force field that describes the inter- and intramolecular forces.

For a molecule like this compound, MD simulations can explore its conformational landscape by modeling the rotation around single bonds, such as the bond connecting the carbaldehyde group to the indole ring. These simulations can reveal the flexibility of the molecule, the relative time spent in different conformations, and the energy barriers between them. When performed in a solvent, MD can also shed light on how the molecule interacts with its environment, providing a more realistic picture of its behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. neliti.com This approach is fundamental in drug discovery for predicting the activity of novel compounds and optimizing lead structures. nih.gov

For a class of compounds like fluorinated indole derivatives, a QSAR study begins by compiling a dataset of molecules with known biological activities (e.g., enzyme inhibition measured as IC50 values). researchgate.net For each molecule, a set of numerical parameters, or "molecular descriptors," are calculated. These descriptors can encode various aspects of the molecular structure:

Electronic Descriptors: Such as HOMO and LUMO energies, dipole moment, and atomic charges (often calculated using DFT). nih.gov

Steric/Topological Descriptors: Related to the size and shape of the molecule, such as molecular weight, surface area, volume, and connectivity indices. nih.gov

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (LogP), which describes how the molecule distributes between water and an organic solvent.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is built that links these descriptors to the observed biological activity. neliti.comresearchgate.net The resulting QSAR equation can then be used to predict the activity of new, untested fluorinated indole derivatives, guiding synthetic efforts toward more potent and effective compounds.

Molecular Docking Studies for Biological Target Interactions (Preclinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the preclinical study of this compound and its derivatives, molecular docking is an indispensable tool for predicting how these compounds might interact with specific biological targets, such as proteins and enzymes. This method provides critical insights into the potential therapeutic efficacy of these indole systems by modeling their behavior at the molecular level.

Computational tools like AutoDock and Schrödinger are frequently employed to predict the binding affinity and mode of interaction of fluorinated indole derivatives with biological targets, such as kinases. The presence of the fluorine atom at the 5-position is significant as it can enhance metabolic stability and alter the electronic properties of the molecule, while the aldehyde group at the 4-position can participate in crucial hydrogen-bonding interactions, influencing both solubility and target binding. These computational predictions are vital for prioritizing which derivative compounds should be synthesized and subjected to further experimental testing.

Molecular docking studies are crucial for elucidating the specific binding modes of this compound derivatives within the active sites of target proteins. These studies reveal the precise orientation of the ligand and the key molecular interactions that stabilize the ligand-protein complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, and halogen bonds—a noteworthy interaction for fluorinated compounds.

For instance, in studies of various indole derivatives, molecular docking has successfully identified key amino acid residues that are critical for binding. The aldehyde functional group and the indole's N-H group are often involved in forming hydrogen bonds with residues in the protein's binding pocket. Research on related indole-based compounds has shown that they can bind effectively to multiple cancer-related targets, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Docking simulations for these systems have revealed specific interactions, such as hydrogen bonds with residues like Met793 in EGFR or Asnβ258 in the colchicine-binding site of tubulin. nih.gov

The specificity of these interactions is paramount for a compound's biological activity. The fluorine atom in the this compound scaffold can modulate binding selectivity and affinity, in part through the formation of halogen bonds with the protein backbone or side-chain atoms. By analyzing these binding modes, researchers can understand why certain derivatives show higher potency and selectivity for a particular biological target over others, guiding the rational design of more effective therapeutic agents.

Table 1: Examples of Predicted Molecular Interactions for Indole Derivatives with Biological Targets

| Compound Class | Target Protein | Key Interacting Residues | Types of Interactions Observed |

| Indole-acrylamide Derivatives | Tubulin | βAsn258, βCys241 | Hydrogen Bonds |

| Coumarin-indole Derivatives | Tubulin | Asnβ258, Valβ238 | Stable Interactions in Colchicine-binding site |

| Triazolopyrimidine Indole Derivatives | EGFR Tyrosine Kinase | Met793 | Hydrogen Bonds |

| Indole-thiazolidinedione-triazole Hybrids | EGFR | Cys773, Asp776, Phe771 | Strong Binding Interactions |

This table presents findings from molecular docking studies on various indole derivatives to illustrate the types of interactions that are typically identified. nih.gov

A primary goal of molecular docking is to predict the binding affinity between a ligand and its protein target. This affinity is typically expressed as a scoring function, often in units of kcal/mol, where a more negative value indicates a stronger and more stable interaction. Predicting binding affinity allows for the high-throughput virtual screening of libraries of compounds, enabling researchers to identify the most promising candidates for further development. frontiersin.org

The accuracy of these predictions is a significant area of ongoing research, with methods constantly being refined. nih.gov For indole derivatives, docking studies have been used to estimate their inhibitory potential against enzymes like Cyclooxygenase-2 (COX-2), a key target in inflammation. researchgate.net In one study on N-substituted indole derivatives, molecular docking was used to estimate their COX-2 enzyme inhibition, with the results helping to identify the most potent compounds for further anti-inflammatory testing. researchgate.net

Similarly, docking studies on indole derivatives targeting various cancer-related proteins have successfully predicted strong binding affinities. For example, a hybrid molecule containing an indole moiety demonstrated a potent binding affinity of -10.1 kcal/mol against EGFR. nih.gov These predicted values are critical for structure-activity relationship (SAR) analysis, where researchers correlate the structural features of different derivatives with their predicted binding affinities to understand what makes a compound effective. nih.gov This predictive power helps to streamline the drug discovery process by focusing laboratory efforts on compounds with the highest likelihood of success.

Table 2: Examples of Predicted Binding Affinities for Indole Derivatives Against Cancer Targets

| Compound Derivative Type | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Indole-thiazolidinedione-triazole Hybrid | EGFR | -10.1 |

| Methoxy-substituted Indole Curcumin | GSK-3β | Significant Binding |

| Methoxy-substituted Indole Curcumin | EGFR | Significant Binding |

| Methoxy-substituted Indole Curcumin | Bcr-Abl | Significant Binding |

This table showcases predicted binding affinity values from molecular docking studies of various indole derivatives, demonstrating the quantitative output of these computational methods. nih.gov

Research Applications of 5 Fluoro 1h Indole 4 Carbaldehyde in Preclinical and Materials Science Contexts

Role as a Versatile Synthetic Building Block in Organic Chemistry

The chemical architecture of 5-fluoro-1H-indole-4-carbaldehyde, featuring both a nucleophilic indole (B1671886) ring and an electrophilic aldehyde, makes it a highly adaptable intermediate in organic synthesis.

The aldehyde functionality at the 4-position of the indole ring is a key site for synthetic elaboration. It readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of more complex molecular frameworks. For instance, the non-fluorinated parent compound, indole-4-carboxaldehyde (B46140), serves as a starting material for condensation reactions to produce derivatives such as carboxamides. This reactivity is directly translatable to this compound, allowing it to be a precursor for a range of more complex fluorinated indole derivatives. The aldehyde group can be converted into amines, alcohols, nitriles, or can participate in multicomponent reactions like the Biginelli reaction to form dihydropyrimidines, which are themselves a class of pharmacologically important molecules. researchgate.net

The indole nucleus itself can be modified, but the aldehyde group provides a reliable and versatile point of attachment for building out molecular complexity, leading to the synthesis of novel heterocyclic systems and potential drug candidates.

Indole compounds have established roles as intermediates in the production of agrochemicals and dyes. google.com The parent molecule, indole-4-carboxaldehyde, is noted as an important intermediate for pesticides. google.com Furthermore, fluorinated indole derivatives are leveraged in the development of agrochemicals and specialty materials like fluorescent dyes. chemimpex.com The incorporation of a fluorine atom can significantly alter the electronic properties of a molecule, which is a key consideration in the design of dyes and pigments. The this compound scaffold can be used to synthesize molecules with unique absorption and emission spectra, making them candidates for use as fluorescent probes in biological imaging or as components in advanced materials. chemimpex.com

Exploration in Medicinal Chemistry Research (Preclinical Studies)

The indole scaffold is a highly valued core in drug discovery, and the addition of a fluorine atom is a well-established strategy for enhancing drug-like properties. researchgate.netacs.org

This compound serves as an excellent starting point for the discovery of new therapeutic agents. The indole ring system is a key structural feature in many approved drugs and clinical candidates. nih.govnih.gov The fluorine atom at the 5-position can improve metabolic stability and target engagement, while the 4-carbaldehyde group provides a reactive handle for synthesizing libraries of diverse compounds for biological screening. acs.org For example, the parent compound, indole-4-carboxaldehyde, has been used as a reactant in the preparation of antitumor agents. nih.gov Derivatives of this compound are therefore of significant interest in programs aimed at discovering new kinase inhibitors, anti-inflammatory agents, and other targeted therapies.

Indole derivatives are a rich source of compounds with potent antimicrobial activity. nih.govmdpi.commdpi.com Halogenation, particularly fluorination, has been shown to be a successful strategy for enhancing the antifungal and antibacterial properties of various scaffolds. nih.govresearchgate.net Studies on related compounds have demonstrated that:

Antifungal Activity : Halogenated indole derivatives have shown potent activity against fungal pathogens like Candida krusei, often outperforming standard drugs like fluconazole. nih.govresearchgate.net

Antibacterial/Antitubercular Activity : Derivatives of 5-fluoroisatin, which share the 5-fluoroindole (B109304) core, exhibit significant activity against Mycobacterium tuberculosis. dergipark.org.tr Furthermore, various indole derivatives have shown promise against multidrug-resistant bacteria, including MRSA. nih.gov The synthesis of indole-dihydropyrimidine hybrids from substituted indole carboxaldehydes has yielded compounds with notable antimicrobial effects. researchgate.net

The table below summarizes the antimicrobial activity of selected indole derivatives, illustrating the potential of this class of compounds.

| Compound Class | Organism(s) | Activity/Findings | Reference(s) |

| Halogenated Indole-Triazoles | Candida krusei | MIC values as low as 3.125 µg/mL, significantly more potent than fluconazole. | nih.govresearchgate.net |

| 5-Fluoroisatin Thiosemicarbazones | Mycobacterium tuberculosis H37Rv | Showed promising antituberculous activity. | dergipark.org.tr |

| Indole-Triazole Conjugates | Gram-negative bacteria (E. coli, P. aeruginosa) | Exhibited good to moderate antibacterial activity (MIC ~250 µg/mL). | mdpi.com |

| 5-Substituted Indole Dihydropyrimidines | Various bacteria | Displayed promising biological activity with MICs ranging from 50-100 µg/mL. | researchgate.net |

This table is representative of the activity of the broader class of indole derivatives.

The indole scaffold is a mainstay in the development of anticancer agents, forming the core of numerous drugs that target various mechanisms of cancer cell growth, such as kinase inhibition and microtubule disruption. jcchems.comnih.gov The introduction of a 5-fluoro substituent is a proven strategy for enhancing anticancer efficacy.

Research on derivatives containing the 5-fluoroindole core has shown significant preclinical results:

Broad Spectrum Activity : A derivative of 5-fluoro-2-oxindole demonstrated high growth inhibition (>70%) against eight different cancer types in the NCI-60 screen, including leukemia, lung, ovarian, and breast cancer cell lines. nih.gov

Potency against Specific Cancers : 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones were found to be highly effective against the A549 lung cancer cell line and the U-87 MG glioblastoma cell line, with some derivatives showing greater potency than the standard chemotherapy drug cisplatin (B142131). dergipark.org.tr

Anti-inflammatory Effects : The parent compound, indole-4-carboxaldehyde, has been shown to attenuate methylglyoxal-induced inflammation in liver (HepG2) cells, a process relevant to the development of liver cancer. nih.gov

The table below presents findings from in vitro studies on related 5-fluoroindole derivatives, highlighting their potential as anticancer agents.

| Derivative Class | Cell Line(s) | Key Findings | Reference(s) |

| Thiazole-containing 5-fluoro-2-oxindoles | NCI-60 Panel (Breast, Lung, Ovarian, CNS etc.) | High growth inhibition (>70%) against multiple cancer types. Showed 6-31% higher inhibition than Sunitinib for some lines. | nih.gov |

| 5-Fluoro-1H-indole-2,3-dione thiosemicarbazones | A549 (Lung), U-87 MG (Glioblastoma) | Several derivatives were more effective than cisplatin against these cell lines. | dergipark.org.tr |

| Indole-sulfonamides | HepG2 (Liver), MOLT-3 (Leukemia) | Hydroxyl-containing bisindoles showed potent cytotoxicity, with one derivative being 4.6-fold more potent than etoposide (B1684455) against HepG2. | nih.gov |

This table showcases the established anticancer potential of the 5-fluoroindole scaffold.

Enzyme and Receptor Interaction Studies

The fluorinated indole scaffold, exemplified by this compound, has been a focal point in the design of molecules targeting various enzymes and receptors implicated in disease. The strategic placement of a fluorine atom can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets.

LSD1: Lysine-specific demethylase 1 (LSD1) is a key enzyme in epigenetic regulation and has emerged as a significant target in cancer therapy. While direct studies on this compound as an LSD1 inhibitor are not prevalent, related fluorinated indole derivatives have been explored. For instance, compounds with structural similarities to flavin adenine (B156593) dinucleotide (FAD), the cofactor for LSD1, have been designed to competitively inhibit the enzyme. nih.gov Some of these inhibitors have demonstrated reversible binding to the LSD1 complex. nih.gov

Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drug development. nih.gov Numerous indole derivatives have been investigated as tubulin polymerization inhibitors, often binding to the colchicine (B1669291) site. rsc.orgnih.gov The introduction of a fluorine atom, as seen in analogs of this compound, can enhance activity. For example, a 7-fluoro substituted indole was identified as a highly potent tubulin polymerization inhibitor. nih.gov Some indole-based tubulin inhibitors have shown efficacy in the nanomolar range. nih.govmdpi.com

EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactive, can drive tumor growth. nih.gov Novel 5-substituted-indole-2-carboxamides have been synthesized and identified as potent dual inhibitors of EGFR and cyclin-dependent kinase-2 (CDK2). nih.govrsc.org Certain derivatives have exhibited inhibitory concentrations (IC₅₀) against EGFR in the nanomolar range, comparable to the established inhibitor erlotinib. nih.govrsc.org

CDK-2: Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its inhibition is a promising strategy for cancer treatment. nih.gov As mentioned, some 5-substituted-indole-2-carboxamides have demonstrated potent dual inhibition of both EGFR and CDK2. rsc.orgresearchgate.net The IC₅₀ values for CDK2 inhibition by some of these compounds were in the nanomolar range. rsc.orgresearchgate.net

VEGFR: Vascular endothelial growth factor receptor (VEGFR) plays a critical role in angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov The substitution of a fluorine atom at the 4-position of an indole ring has been shown to be beneficial for improving potency against VEGFR2. nih.gov Indole-containing compounds have been identified as effective agents against VEGFR. nih.gov

Interactive Table: Enzyme and Receptor Inhibition by Fluorinated Indole Analogs

| Target | Compound Type | Key Findings | IC₅₀ Values |

| LSD1 | FAD-competitive inhibitors | Reversible binding | Not specified for direct analog |

| Tubulin | 2-phenylindole derivatives | Potent inhibition of polymerization | 19-72 nM (for related indoles) nih.gov |

| EGFR | 5-substituted-indole-2-carboxamides | Potent dual inhibition with CDK2 | 85-124 nM nih.govrsc.org |

| CDK-2 | 5-substituted-indole-2-carboxamides | Potent dual inhibition with EGFR | 33-46 nM rsc.org |

| VEGFR2 | 4-fluoro-substituted indoles | Enhanced potency | Not specified for direct analog |

Structure-Activity Relationship (SAR) Studies on Fluorinated Indole Carbaldehyde Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For fluorinated indole carboxamides, SAR studies have provided valuable insights. For instance, in a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, the presence of a fluoro or chloro group at the C5 position of the indole ring was found to enhance potency. nih.gov Specifically, while a 5-chloro substituent was more potent in some analogs, 5-fluoro substitution also led to active compounds. nih.gov The nature and position of substituents on the indole ring are critical determinants of biological activity. For example, in a study of HIV-1 fusion inhibitors, the linkage between two indole rings significantly impacted activity, with the 6–6′ linked bisindole showing the best results. nih.gov

Applications in Advanced Materials Science

The unique photophysical and electronic properties of indole derivatives, further tunable by fluorination, make them attractive building blocks for advanced materials.

Development of Fluorescent Probes and Dyes

The indole nucleus is a key component of many fluorescent molecules. The aldehyde group in this compound can be readily modified to create fluorescent probes for biological imaging. These probes can be used to visualize cellular processes in real-time.

Contribution to Organic Electronics, OLEDs, and DSSCs

Indole derivatives are being explored for their potential in organic electronics. The electron-withdrawing nature of the fluorine atom in this compound can alter the electronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

Synthesis of Polymeric Indole Derivatives with Tailored Properties

The aldehyde functionality of this compound serves as a versatile handle for polymerization reactions. This allows for the synthesis of polynuclear indole derivatives with tailored properties. nih.gov For example, Knoevenagel condensation of indole-4-carbaldehydes can lead to the formation of polycyclic indole structures. nih.gov Greener synthesis methods, such as those utilizing microwave irradiation or ionic liquids, are being developed for the synthesis of various indole derivatives. researchgate.net

Future Research Directions and Unexplored Avenues for 5 Fluoro 1h Indole 4 Carbaldehyde

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to indole-3-carboxaldehydes, a related class of compounds, often rely on methods like the Vilsmeier-Haack reaction, which can involve harsh reagents. google.comresearchgate.net Future efforts will likely focus on developing greener and more efficient synthetic strategies. This includes the use of environmentally benign reagents and catalysts, as well as exploring one-pot multicomponent reactions that reduce waste and improve atom economy. tandfonline.comnih.gov Microwave-assisted synthesis, for instance, has shown promise in accelerating the synthesis of fluorinated indole (B1671886) derivatives. tandfonline.com

| Synthetic Method | Key Features | Potential Advantages |

| Vilsmeier-Haack Reaction | Formylation of indoles using a Vilsmeier reagent (e.g., from DMF and phosphorus oxychloride). google.com | Well-established and versatile. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. nih.gov | Increased efficiency, reduced waste. |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. tandfonline.com | Faster reaction times, improved yields. |

| Catalytic Vilsmeier-Haack | Employing a catalyst to improve the efficiency and selectivity of the Vilsmeier-Haack reaction. orgsyn.org | Milder reaction conditions, broader substrate scope. |

Deeper Mechanistic Studies of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of 5-fluoro-1H-indole-4-carbaldehyde is crucial for optimizing existing methods and designing new ones. For example, detailed mechanistic studies of the Fischer indole synthesis, a classical method for preparing indoles, continue to provide valuable insights. documentsdelivered.com Future research could employ computational modeling and advanced spectroscopic techniques to elucidate the transition states and intermediates of key reactions, leading to more rational and predictable synthetic outcomes.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and process control. amt.uknih.govresearchgate.netresearchgate.netillinois.edu The integration of the synthesis of this compound and its derivatives into continuous flow systems could enable more efficient and on-demand production. amt.uk Furthermore, automated synthesis platforms, which can rapidly screen a wide range of reaction conditions and building blocks, have the potential to accelerate the discovery of new derivatives with desired properties. nih.govnih.gov

Enhancing Structure-Bioactivity Relationship Understanding Through Advanced Chemical Biology Approaches (Preclinical)

The fluorinated indole core of this compound is a key feature in many compounds with interesting biological activities. mdpi.com Advanced chemical biology approaches will be instrumental in elucidating the structure-activity relationships (SAR) of its derivatives. This involves synthesizing libraries of related compounds and evaluating their interactions with biological targets. For example, SAR studies on substituted 1H-indole-2-carboxamides have identified key structural features that enhance their activity as CB1 receptor allosteric modulators. nih.gov Such preclinical investigations are vital for guiding the design of more potent and selective therapeutic agents.

Expanding Applications in Emerging Fields of Materials Science and Catalysis

Beyond its role in medicinal chemistry, the unique electronic properties of fluorinated indoles suggest potential applications in materials science. For instance, polymers derived from 5-fluoroindole (B109304) exhibit blue light emission and conductivity, making them promising candidates for organic light-emitting diodes (OLEDs). ossila.com The aldehyde functionality of this compound also opens up possibilities for its use in the synthesis of novel fluorescent dyes and materials. chemimpex.com Furthermore, the indole nucleus can serve as a ligand in organometallic catalysis, and future research may explore the catalytic potential of metal complexes incorporating this compound or its derivatives.

Q & A

What are the established synthetic methodologies for preparing 5-fluoro-1H-indole-4-carbaldehyde in academic laboratories?

The synthesis of this compound typically involves Vilsmeier-Haack formylation of a fluorinated indole precursor. For example, describes a related synthesis starting from 4-fluoro-1H-indole, using POCl₃ and DMF to introduce the aldehyde group. Additionally, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can functionalize the indole scaffold, as shown in and for analogous compounds. Key steps include:

- Dissolving the indole precursor in PEG-400/DMF solvent systems.

- Catalyzing reactions with CuI (0.1–0.2 equiv) for triazole ring formation.

- Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the product .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Characterization relies on:

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : To confirm substituent positions and fluorine integration (e.g., ¹⁹F NMR δ ≈ -120 ppm for para-fluoroindoles) .

- High-Resolution Mass Spectrometry (FAB-HRMS) : For molecular ion verification (e.g., m/z calculated for C₉H₅FNO: 162.0358) .

- Thin-Layer Chromatography (TLC) : To monitor reaction progress (e.g., Rf = 0.5 in ethyl acetate/hexane) .

What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile reagents (e.g., DMF, POCl₃) .

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources due to potential flammability .

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can reaction conditions be optimized to enhance yields of this compound derivatives?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., PEG-400/DMF) improve solubility and reaction rates .

- Catalyst Loading : Adjust CuI concentrations (0.1–0.2 equiv) to balance reactivity and byproduct formation .

- Temperature Control : Room-temperature reactions minimize decomposition of heat-sensitive intermediates .

- Workup Procedures : Sequential extraction (e.g., ethyl acetate/water) and drying (Na₂SO₄) enhance purity .

What crystallographic challenges arise during structural analysis, and how are they resolved?

- Twinning and Disorder : Common in fluorinated indoles due to flexible substituents. Use SHELXL ( ) for refinement with TWIN/BASF commands .

- High-Resolution Data : Employ synchrotron sources for small crystals (<0.1 mm). Tools like ORTEP-3 () visualize thermal ellipsoids and validate bond angles .

- Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., C=O⋯H-N) to explain packing motifs .

How does the fluorine substituent influence the compound’s reactivity and electronic properties?

- Electronic Effects : The electron-withdrawing fluorine at C5 decreases indole’s electron density, altering nucleophilic reactivity at C4 (aldehyde position). This is evidenced by upfield shifts in ¹³C NMR (C4 δ ≈ 190 ppm) .

- Steric Effects : Fluorine’s small size allows regioselective functionalization (e.g., triazole formation at C3) without steric hindrance .

- Comparative Studies : Fluorinated analogs (e.g., 5-chloro-indoles in ) show reduced electrophilicity compared to fluoro derivatives .

How can researchers validate the reliability of published data on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.